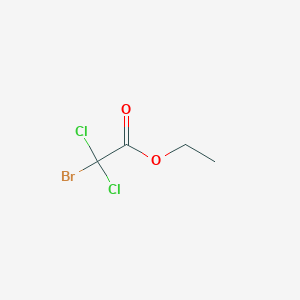
4-(Phenylethynyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylethynyl)pyrimidin-2-amine, also known as PEP, is a compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has shown promising results in various studies due to its unique chemical structure and properties. In
Wirkmechanismus
4-(Phenylethynyl)pyrimidin-2-amine exerts its effects by interacting with specific targets in the body. It has been found to bind to and inhibit the activity of certain enzymes and proteins, including COX-2, EGFR, and HIV-1 protease. By inhibiting these targets, 4-(Phenylethynyl)pyrimidin-2-amine can reduce inflammation, prevent cancer cell growth, and inhibit the replication of viruses.
Biochemical and Physiological Effects:
4-(Phenylethynyl)pyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in many inflammatory diseases. 4-(Phenylethynyl)pyrimidin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Phenylethynyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have low toxicity, making it safe for use in in vitro and in vivo studies. However, one limitation of 4-(Phenylethynyl)pyrimidin-2-amine is that it can be difficult to dissolve in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Phenylethynyl)pyrimidin-2-amine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Studies have shown that 4-(Phenylethynyl)pyrimidin-2-amine has neuroprotective effects, and further research could explore its potential for treating Alzheimer's and Parkinson's disease. Additionally, 4-(Phenylethynyl)pyrimidin-2-amine has been found to have anti-viral properties, and future research could investigate its potential for treating viral infections such as HIV and hepatitis C. Finally, 4-(Phenylethynyl)pyrimidin-2-amine could be further optimized for use in drug development, potentially leading to the development of new and more effective therapies for a range of diseases.
Synthesemethoden
The synthesis of 4-(Phenylethynyl)pyrimidin-2-amine involves the reaction of 4-bromo-2-chloropyrimidine with phenylacetylene in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to yield 4-(Phenylethynyl)pyrimidin-2-amine. This method has been optimized to produce high yields of 4-(Phenylethynyl)pyrimidin-2-amine with excellent purity.
Wissenschaftliche Forschungsanwendungen
4-(Phenylethynyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-(Phenylethynyl)pyrimidin-2-amine has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Moreover, 4-(Phenylethynyl)pyrimidin-2-amine has been shown to have neuroprotective effects, making it potentially useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(2-phenylethynyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDLLSWPVURFDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
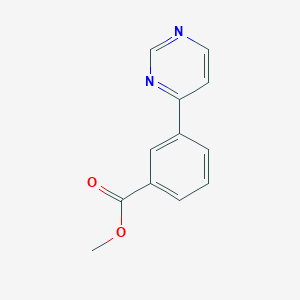
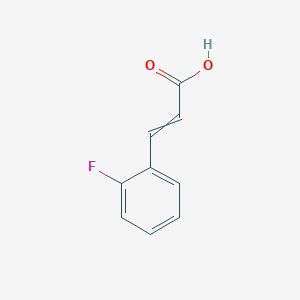

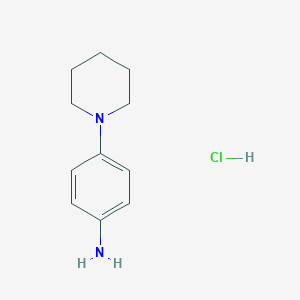
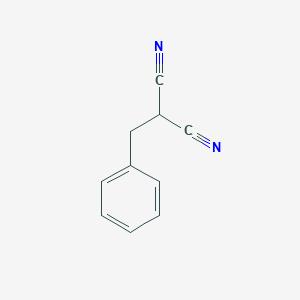
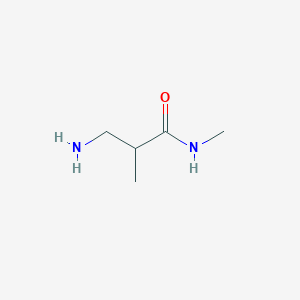
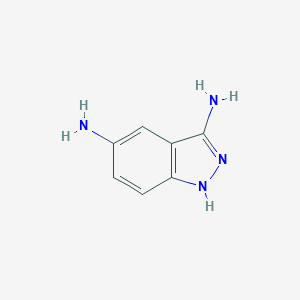
![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

